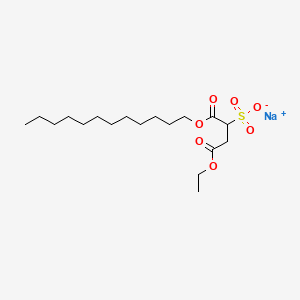
Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is a synthetic organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate typically involves the reaction of dodecanol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with maleic anhydride to produce the corresponding ester. The final step involves sulfonation of the ester with sodium bisulfite under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to solubilize membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in detergents, personal care products, and as an emulsifying agent in various formulations
Mecanismo De Acción
The primary mechanism of action of Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is its ability to reduce surface tension and form micelles. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions. This property is crucial in its applications as a surfactant and emulsifying agent .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different molecular structure.
Sodium laureth sulfate (SLES): Commonly used in personal care products, known for its foaming properties.
Sodium lauryl sulfate (SLS): Similar to SDS but with a shorter ethoxy chain.
Uniqueness: Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubilization and emulsification .
Propiedades
Número CAS |
103900-46-5 |
|---|---|
Fórmula molecular |
C18H33NaO7S |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
sodium;1-dodecoxy-4-ethoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C18H34O7S.Na/c1-3-5-6-7-8-9-10-11-12-13-14-25-18(20)16(26(21,22)23)15-17(19)24-4-2;/h16H,3-15H2,1-2H3,(H,21,22,23);/q;+1/p-1 |
Clave InChI |
LEFSVRAJVANTAL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(CC(=O)OCC)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)
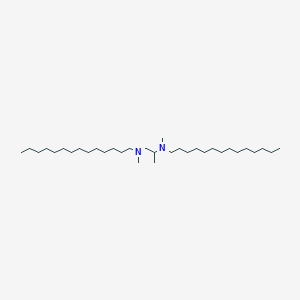
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
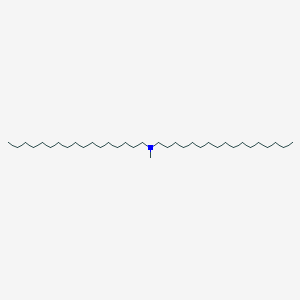
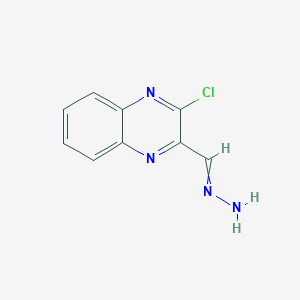
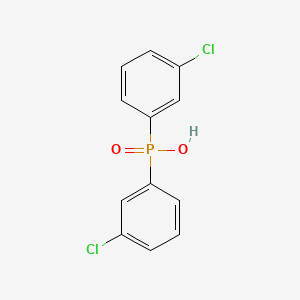
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)

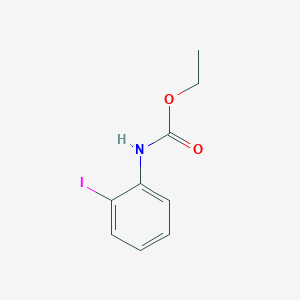
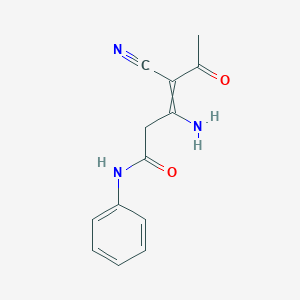
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)

